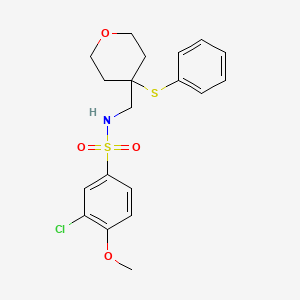![molecular formula C10H11ClN2O4 B2869568 N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide CAS No. 672961-06-7](/img/structure/B2869568.png)
N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide is an organic compound with applications in various fields, including chemistry, biology, and medicine. The compound's structure includes a nitrophenyl group, a chloroethoxy group, and an acetamide group, making it a valuable subject for chemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide typically involves multiple steps, starting with the nitration of an appropriate phenol derivative to introduce the nitro group. This is followed by the introduction of the chloroethoxy group through an etherification reaction. Finally, acylation introduces the acetamide group. Each step requires precise control of reaction conditions such as temperature, pH, and the use of specific reagents.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions for scalability, such as using more efficient catalysts or altering the solvent systems to increase yield and purity. This often requires detailed process engineering to ensure the safe and cost-effective manufacture of the compound.
化学反应分析
Types of Reactions
N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: : Typically involves strong oxidizing agents.
Reduction: : Can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: : Both nucleophilic and electrophilic substitutions are possible due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Sodium hydroxide for nucleophilic substitution; halogen carriers for electrophilic substitution.
Major Products
Depending on the type of reaction, the major products can include various substituted derivatives, reduced amines, or oxidation products, providing numerous compounds for further study.
科学研究应用
Chemistry
In chemistry, N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide is used to study reaction mechanisms and as a precursor in the synthesis of more complex molecules.
Biology
In biological research, this compound can act as a ligand or inhibitor in various biochemical assays, helping to elucidate enzyme functions and protein interactions.
Medicine
Medically, it might be explored for its pharmacological properties, such as potential antimicrobial or anti-inflammatory effects, although extensive research is needed to confirm any therapeutic uses.
Industry
Industrial applications might include its use as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals, given its structural versatility.
作用机制
The mechanism of action of N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide involves interactions with specific molecular targets, such as enzymes or receptors. Its effects could be mediated through the inhibition or activation of these targets, leading to changes in biochemical pathways. Detailed mechanistic studies would be necessary to identify the exact pathways and targets involved.
相似化合物的比较
N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide can be compared to similar compounds like N-(2-chlorophenyl)acetamide or 4-nitrophenylacetamide. Its unique combination of functional groups may offer distinct reactivity and biological activity. For example, while N-(2-chlorophenyl)acetamide shares the chlorophenyl structure, it lacks the nitro group, which can significantly alter its chemical properties and applications.
List of Similar Compounds
N-(2-chlorophenyl)acetamide
4-nitrophenylacetamide
N-(4-nitrophenyl)acetamide
The presence of the nitro, chloroethoxy, and acetamide groups in this compound sets it apart, providing unique chemical and biological properties for diverse applications.
属性
IUPAC Name |
N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-7(14)12-9-3-2-8(17-5-4-11)6-10(9)13(15)16/h2-3,6H,4-5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFDICHNIQWCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OCCCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-ethyl-3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)

![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2869489.png)






![4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2869498.png)
![7-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2869501.png)
![2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B2869502.png)


